molecular formula C25H22FN3O5S B2729963 ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-17-2

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2729963
CAS No.: 851949-17-2
M. Wt: 495.53
InChI Key: LUKBSLDIQIJWRU-UHFFFAOYSA-N
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Description

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenyl group, a thieno[3,4-d]pyridazine ring, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon synthetic methods involve condensation reactions, cyclization, and esterification under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and the presence of the thieno[3,4-d]pyridazine ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O5S/c1-4-33-25(32)21-19-13-35-23(27-22(30)15-5-11-18(12-6-15)34-14(2)3)20(19)24(31)29(28-21)17-9-7-16(26)8-10-17/h5-14H,4H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBSLDIQIJWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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